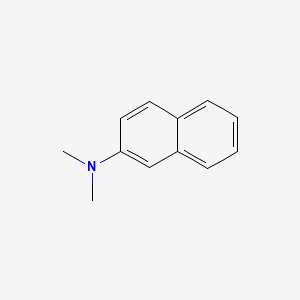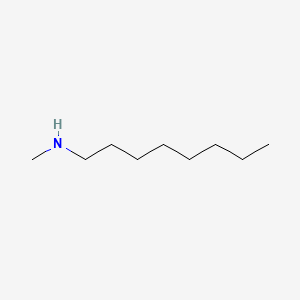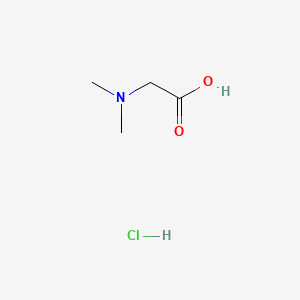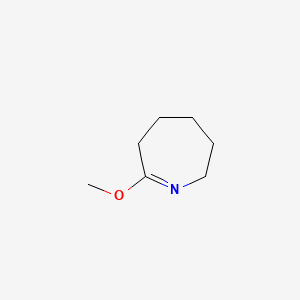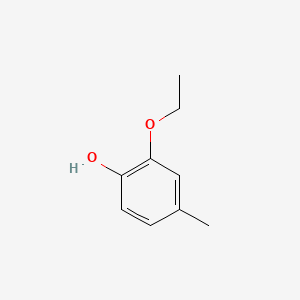
4-(2-Ethylphenoxy)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Ethylphenoxy)-3-fluoroaniline” is a substance that belongs to the class of aniline derivatives. It’s a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is not directly available. However, a related compound “4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline” has a molecular formula of C15H14F3NO and a molecular weight of 281.27 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available. However, a related compound “4-(2-Ethylphenoxy)-2,3-dihydroxy-4-oxobutanoate” has a molecular weight of 253.23 g/mol .
Wissenschaftliche Forschungsanwendungen
Fluorinated o-Aminophenol Derivatives for pH Measurement
- Research Insight : Fluorinated o-aminophenol derivatives, closely related to 4-(2-Ethylphenoxy)-3-fluoroaniline, have been modified to create pH-sensitive probes for measuring intracellular pH. These derivatives show promise due to their physiological range of pK values and low affinity for other ions, making them suitable for biological research (Rhee, Levy, & London, 1995).
Metabonomic Assessment of Fluoroaniline Derivatives
- Research Insight : Studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the biochemical impact of fluoroaniline derivatives, such as this compound, on earthworms. This research aids in understanding the toxicological effects and potential environmental impact of these compounds (Bundy et al., 2002).
Synthesis of Fluoroaniline Derivatives
- Research Insight : The synthesis of various fluoroaniline derivatives, including methods related to the creation of this compound, has been a focus of research. These studies provide crucial insights into the production and potential applications of such compounds in scientific research (Zhou, 2008).
Biological Activities of Fluoroaniline Derivatives
- Research Insight : Research on fluoroaniline derivatives has explored their potential biological activities, including their antimicrobial properties. This highlights the potential medical and pharmaceutical applications of compounds like this compound (Abdel‐Wadood et al., 2014).
Transformation and Biodegradation Studies
- Research Insight : Studies on the anaerobic transformation of phenol to benzoate have used fluoroaniline derivatives to elucidate the mechanisms involved. These studies can inform environmental remediation strategies involving similar compounds (Genthner, Townsend, & Chapman, 1989).
Corrosion Inhibition Behavior
- Research Insight : The use of chalcone derivatives, which may include fluoroaniline compounds, has been investigated for their corrosion inhibition properties on metals. This research has potential applications in industrial and engineering fields (Lgaz et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-ethylphenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZQTITMNTJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

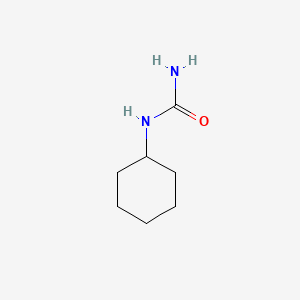


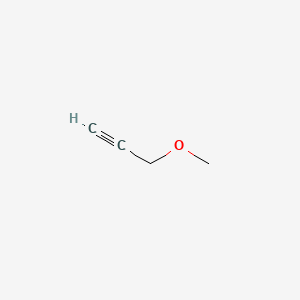
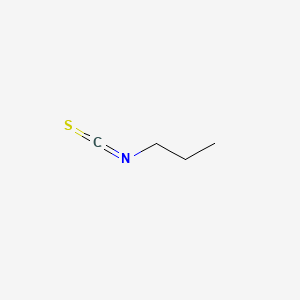
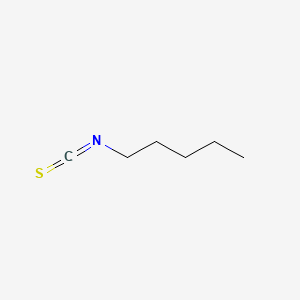
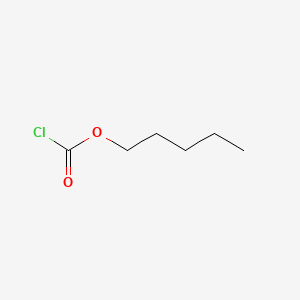
![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)
